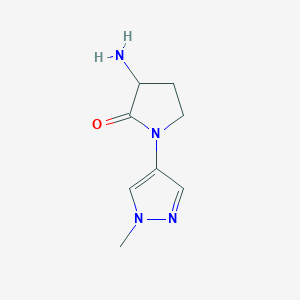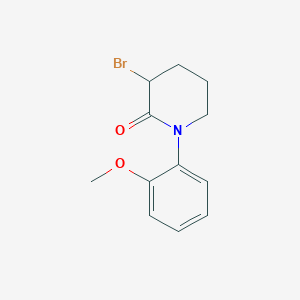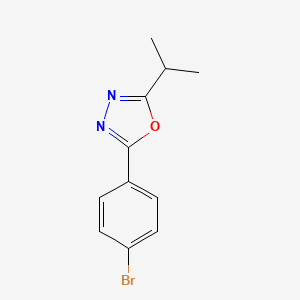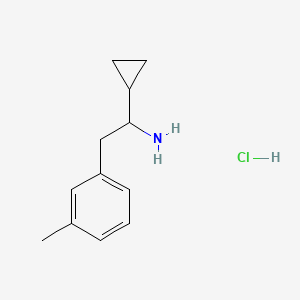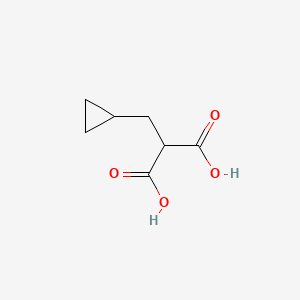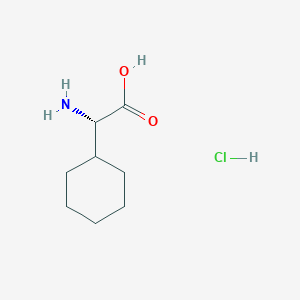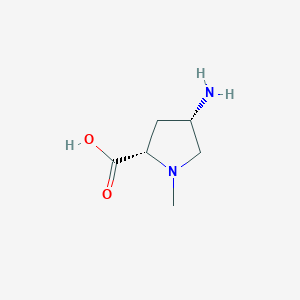
(4S)-4-amino-1-methyl-L-proline
Vue d'ensemble
Description
(4S)-4-amino-1-methyl-L-proline, also known as (4S)-4-amino-1-methyl-pyrrolidine-2-carboxylic acid, is an important amino acid derivative with many potential applications in the medical, scientific, and industrial fields. It is a derivative of L-proline, a naturally occurring amino acid found in proteins, and is synthesized in a laboratory setting. It is a versatile compound with many potential uses, including as a pharmaceutical intermediate, a chiral catalyst, and a building block for the synthesis of other compounds. In
Applications De Recherche Scientifique
Properties and Metabolism
- Unique Role in Protein Structure: L-Proline and its analogues play a crucial role in the folding and structure of proteins. The development of synthetic proline analogues has enabled detailed studies of cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells (Bach & Takagi, 2013).
Applications in Fundamental Research and Industry
- Microbial Production: Microorganisms resistant to L-Proline analogues have been engineered to overproduce L-Proline, showcasing the potential of these analogues in industrial applications and fundamental research (Bach & Takagi, 2013).
- Biophysical Property Tuning: Proline analogues are utilized for modifying the biological, pharmaceutical, or physicochemical properties of peptides, demonstrating their versatility in the design of new compounds with enhanced properties (Crespo et al., 2002).
Discovery of New Bioactive Compounds
- Guided Natural Product Discovery: The presence of specific biosynthetic genes related to proline analogues in cyanobacteria has been used to discover new bioactive compounds, highlighting the value of proline derivatives in uncovering previously unknown nonribosomal peptides (Liu et al., 2014).
Modification of Protein Properties
- Protein Stability and Folding: The introduction of fluorinated proline derivatives into proteins can significantly affect their stability, conformation, and folding behavior, providing a powerful tool for studying and engineering protein functions (Holzberger et al., 2012).
Metabolic Engineering
- Synthesis of Trans-4-Hydroxy-L-Proline: Recent advances in metabolic engineering have enabled the efficient production of trans-4-hydroxy-L-proline, an important amino acid for pharmaceutical applications, through microbial cell factories (Zhang et al., 2021).
Propriétés
IUPAC Name |
(2S,4S)-4-amino-1-methylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-8-3-4(7)2-5(8)6(9)10/h4-5H,2-3,7H2,1H3,(H,9,10)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMNOCJJWVAJCX-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C[C@H]1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-amino-1-methyl-L-proline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



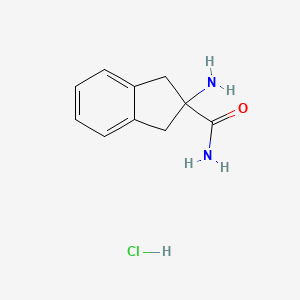

![Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B1525515.png)
